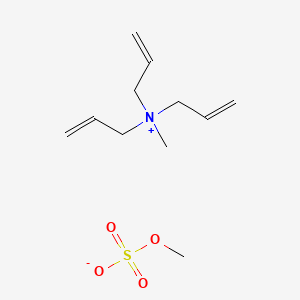
methyl sulfate;methyl-tris(prop-2-enyl)azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl sulfate;methyl-tris(prop-2-enyl)azanium is a quaternary ammonium compound. It is known for its applications in various fields due to its unique chemical properties. This compound is often used in industrial and scientific research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl sulfate;methyl-tris(prop-2-enyl)azanium typically involves the reaction of triallylamine with methyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reactants: Triallylamine and methyl sulfate.
Reaction Conditions: The reaction is usually conducted at a temperature range of 50-70°C.
Procedure: Triallylamine is slowly added to a solution of methyl sulfate under stirring. The reaction mixture is then heated to the desired temperature and maintained for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process is optimized to achieve high yield and purity of the product. The use of advanced analytical techniques ensures the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
methyl sulfate;methyl-tris(prop-2-enyl)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl sulfate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, temperature range of 30-50°C.
Reduction: Sodium borohydride, temperature range of 20-40°C.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
methyl sulfate;methyl-tris(prop-2-enyl)azanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of biological membranes and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of methyl sulfate;methyl-tris(prop-2-enyl)azanium involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with proteins, altering their structure and function. These interactions are mediated through electrostatic and hydrophobic forces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, chloride (11): Similar structure but different counterion.
2-Propen-1-aminium, N-ethyl-N-methyl-N-2-propen-1-yl-, ethyl sulfate (11): Similar structure with an ethyl group instead of a methyl group.
Uniqueness
methyl sulfate;methyl-tris(prop-2-enyl)azanium is unique due to its specific methyl sulfate counterion, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
17929-01-0 |
|---|---|
Molekularformel |
C11H21NO4S |
Molekulargewicht |
263.352 |
IUPAC-Name |
methyl sulfate;methyl-tris(prop-2-enyl)azanium |
InChI |
InChI=1S/C10H18N.CH4O4S/c1-5-8-11(4,9-6-2)10-7-3;1-5-6(2,3)4/h5-7H,1-3,8-10H2,4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
QIKLMAORCKFTLV-UHFFFAOYSA-M |
SMILES |
C[N+](CC=C)(CC=C)CC=C.COS(=O)(=O)[O-] |
Synonyme |
N-Methyl-N,N,N-triallylammonium methosulfate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


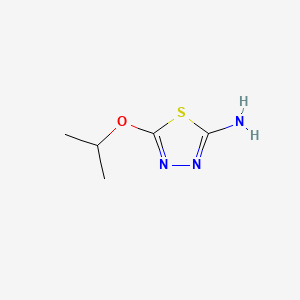
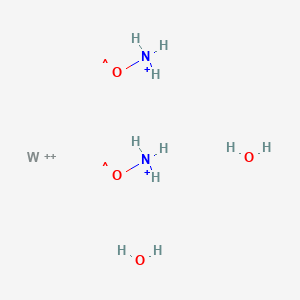

![(3R)-5-[(1R,2Z,4aS,8aS)-2-hydroxyimino-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoic acid](/img/structure/B579373.png)

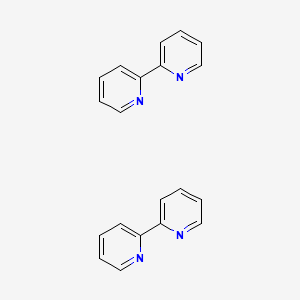
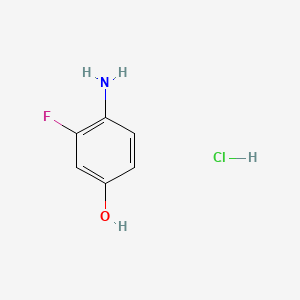
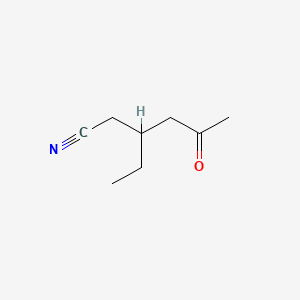
![Furo[2,3-d]pyridazine-4,7-diamine](/img/structure/B579383.png)
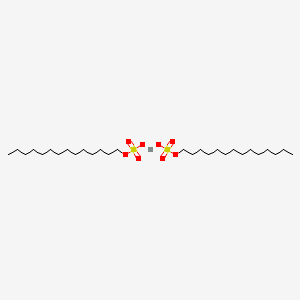
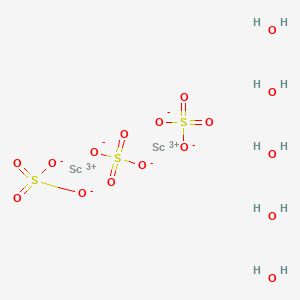
![2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole](/img/structure/B579388.png)
![(2-Methyloctahydrocyclopenta[c]pyrrole-4,6-diyl)dimethanol](/img/structure/B579389.png)
![6,10-Dioxaspiro[4.5]decane,7,8-dimethyl-,cis-(8CI)](/img/new.no-structure.jpg)
